molecular formula C14H11N5O2S B8297965 1-(3-Hydroxy-pyridin-2-yl)-3-(2-pyridin-3-yl-thiazol-4-yl)-urea

1-(3-Hydroxy-pyridin-2-yl)-3-(2-pyridin-3-yl-thiazol-4-yl)-urea

Cat. No.: B8297965
M. Wt: 313.34 g/mol
InChI Key: LWHNIINZEBZVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-pyridin-2-yl)-3-(2-pyridin-3-yl-thiazol-4-yl)-urea is a useful research compound. Its molecular formula is C14H11N5O2S and its molecular weight is 313.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

1-(3-hydroxypyridin-2-yl)-3-(2-pyridin-3-yl-1,3-thiazol-4-yl)urea

InChI

InChI=1S/C14H11N5O2S/c20-10-4-2-6-16-12(10)19-14(21)18-11-8-22-13(17-11)9-3-1-5-15-7-9/h1-8,20H,(H2,16,18,19,21)

InChI Key

LWHNIINZEBZVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)NC(=O)NC3=C(C=CC=N3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (0.27 mL, 1.94 mmol) was added to a solution of 2-(pyridin-3-yl)thiazole-4-carboxylic acid (200 mg, 0.97 mmol) and 4A molecular sieves in THF (25 mL) under N2 at RT. (PhO)2PON3 (0.33 mL, 1.55 mmol) followed by 2-amino-6-hydroxypyridine (268 mg, 2.43 mmol) was added and the resulting mixture heated at reflux for 12 h. After cooling to RT, the heterogeneous mixture was decanted to remove the molecular sieves. The precipitate was collected, rinsing with EtOAc to give a white solid. MS m/z: 313.0 (M+H). Calc'd for C14H11N5O2S-313.34.
[Compound]
Name
TEA
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
(PhO)2PON3
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three

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